molecular formula C6H8O3 B1424178 Methyl 1-formylcyclopropane-1-carboxylate CAS No. 88157-41-9

Methyl 1-formylcyclopropane-1-carboxylate

Cat. No. B1424178
CAS RN: 88157-41-9
M. Wt: 128.13 g/mol
InChI Key: RMPZPDNSMGBBAE-UHFFFAOYSA-N
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Description

Methyl 1-formylcyclopropane-1-carboxylate is a chemical compound with the molecular formula C6H8O3 . It has a molecular weight of 128.13 . The compound is typically stored under inert gas at temperatures between 0-10°C .


Molecular Structure Analysis

The InChI code for Methyl 1-formylcyclopropane-1-carboxylate is 1S/C6H8O3/c1-9-5(8)6(4-7)2-3-6/h4H,2-3H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

Methyl 1-formylcyclopropane-1-carboxylate is a liquid at 20°C . It is stored under inert gas and is sensitive to air and heat . .

Scientific Research Applications

Antidepressant and Anxiolytic Actions

Methyl 1-formylcyclopropane-1-carboxylate has shown potential in the field of neuropsychopharmacology. Research indicates its effectiveness as an antidepressant and anxiolytic agent in animal models. This efficacy is linked to its action on strychnine-insensitive glycine receptors and the N-methyl-D-aspartate (NMDA) receptor complex. Such compounds may represent a novel class of antidepressant/anxiolytic agents (Trullás et al., 1991).

Plant Ethylene Precursor Research

This compound has been studied in the context of plant biology, particularly as a conjugate of 1-aminocyclopropane-1-carboxylic acid (ACC), an ethylene precursor in higher plants. Such research is crucial for understanding plant growth and development processes (Hoffman et al., 1982).

Neuroprotective Properties

Another significant application is in neuropharmacology, where it has been explored for its neuroprotective properties. Studies indicate that methyl 1-formylcyclopropane-1-carboxylate and its derivatives could be useful in treating neuropathologies linked to excessive activation of N-methyl-D-aspartate receptor-coupled cation channels (Skolnick et al., 1989).

Enzyme Inhibition in Bacterial Systems

Research in the field of enzyme inhibition, particularly concerning bacterial enzymes, has highlighted its relevance. Methyl 1-formylcyclopropane-1-carboxylate derivatives have been used to study the inhibition of bacterial enzymes like 1-aminocyclopropane-1-carboxylate (ACC) deaminase. This insight is crucial for understanding bacterial metabolic pathways (Zhao & Hung‐wen Liu, 2002).

Conformational Restriction in Biologically Active Compounds

The cyclopropane moiety in methyl 1-formylcyclopropane-1-carboxylate has been utilized to restrict the conformation of biologically active compounds, enhancing activity and aiding in bioactive conformation studies. This application is vital in medicinal chemistry and drug design (Kazuta et al., 2002).

Safety And Hazards

Methyl 1-formylcyclopropane-1-carboxylate is classified as a flammable liquid and vapor . It is recommended to avoid heat, sparks, open flames, and hot surfaces. The container should be kept tightly closed, and precautions should be taken against static discharge . In case of fire, dry sand, dry chemical, or alcohol-resistant foam should be used to extinguish . If the compound comes into contact with skin or hair, contaminated clothing should be immediately removed, and the skin should be rinsed with water . The compound should be stored in a well-ventilated place and kept cool .

properties

IUPAC Name

methyl 1-formylcyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-9-5(8)6(4-7)2-3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMPZPDNSMGBBAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60697091
Record name Methyl 1-formylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-formylcyclopropane-1-carboxylate

CAS RN

88157-41-9
Record name Methyl 1-formylcyclopropane-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60697091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1-Formylcyclopropane-1-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Dimethyl cyclopropane-1,1-dicarboxylate (6.90 ml, 50 mmol) was dissolved in dichloromethane (100 mL) and cooled to −78° C. DIBAL (1.0 M in DCM, 100 ml, 100 mmol) was added slowly over a period of 30 minutes. The reaction mixture was stirred for 6.5 hours at −78° C. then treated carefully with an aqueous saturated solution of ammonium chloride (16 mL) followed by HCl (1.0 M, 20 mL). The reaction was allowed to warm to room temperature over the weekend. The solids were filtered off and washed with DCM. The filtrate was washed with brine, dried over magnesium sulfate and the solvent removed under reduced pressure (200 mbar at rt). The crude product was purified on silica gel by flash column chromatography to afford the desired compound as a 45% w/w solution in EtOAc/DCM/ether as judged by 1H NMR (3.295 g).
Quantity
6.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
16 mL
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

Methyl 1-(hydroxymethyl)cyclopropanecarboxylate (16.0 g, 123.07 mmol) is dissolved in dichloromethane (320 mL) and the mixture is cooled to −5° C. Trichloroisocyanuric acid (29.1 g, 125.5 mmol) is added portionwise followed by the addition of TEMPO (1.9 g, 12.3 mmol). The reaction mixture is stirred at −5° C. for 20 min, allowed to warm to RT, and stirred for 20 min. The mixture is filtered through a pad of CELITE® and diluted with dichloromethane (500 mL). The solution is washed with saturated Na2CO3 (300 mL), 1 N HCl (300 mL), brine (300 mL), and saturated ammonium chloride (3×200 mL). The organic portion is dried over MgSO4, filtered, and concentrated under reduced pressure to obtain 19 g of the title compound, still containing dichloromethane (theoretical 15.75 g). The material is used as is in the next reaction. 1H NMR (400 MHz, CDCl3); δ 1.7-1.6 (m, 4H), 3.81 (s, 3H), 10.38 (s, 1H).
Quantity
16 g
Type
reactant
Reaction Step One
Quantity
320 mL
Type
solvent
Reaction Step One
Quantity
29.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.9 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 1-formylcyclopropane-1-carboxylate
Reactant of Route 2
Methyl 1-formylcyclopropane-1-carboxylate
Reactant of Route 3
Methyl 1-formylcyclopropane-1-carboxylate
Reactant of Route 4
Methyl 1-formylcyclopropane-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 1-formylcyclopropane-1-carboxylate
Reactant of Route 6
Methyl 1-formylcyclopropane-1-carboxylate

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